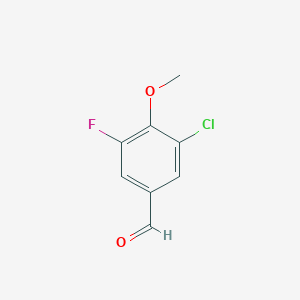

3-Chloro-5-fluoro-4-methoxybenzaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-5-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILNMKBXNYUXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397488 | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177994-49-9 | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 5 Fluoro 4 Methoxybenzaldehyde and Its Precursors

Strategic Approaches to Fluorinated and Chlorinated Aromatic Aldehydes

The construction of fluorinated and chlorinated aromatic aldehydes hinges on the effective synthesis of halogenated phenol (B47542) intermediates and the subsequent introduction of the aldehyde functionality through various formylation strategies. The reactivity and directing effects of the halogen and hydroxyl substituents play a pivotal role in the success of these transformations.

Synthesis of Key Halogenated Phenol Intermediates

The synthesis of 3-chloro-5-fluoro-4-methoxybenzaldehyde logically proceeds through key halogenated phenol intermediates. One such crucial precursor is 3-chloro-5-fluorophenol. While specific synthetic details for this compound can be proprietary, its structure suggests a multi-step synthesis starting from readily available precursors, likely involving regioselective halogenation and functional group interconversions.

Another pivotal intermediate is 2-chloro-6-fluorophenol (B1225318). This compound can be synthesized from o-fluorophenol through a sequence of sulfonation, chlorination, and subsequent hydrolysis. This strategic approach utilizes the directing effect of the hydroxyl and sulfonic acid groups to achieve the desired substitution pattern.

Formylation Strategies for Substituted Phenols

Several classical and modern formylation reactions can be employed to introduce the aldehyde group onto a substituted phenol ring. The choice of method often depends on the substrate's reactivity and the desired regioselectivity.

The Duff reaction provides a direct route to ortho-hydroxybenzaldehydes from phenols using hexamethylenetetramine in an acidic medium. For instance, the synthesis of 3-chloro-5-fluoro-4-hydroxybenzaldehyde (B1585950) has been achieved from 2-chloro-6-fluorophenol using hexamethylenetetramine in trifluoroacetic acid (TFA). chemicalbook.com In this reaction, the mixture is heated, and after workup, the desired product is obtained, albeit in moderate yields. chemicalbook.com

The Reimer-Tiemann reaction is another well-established method for the ortho-formylation of phenols, employing chloroform (B151607) in a basic solution. wikipedia.orgbyjus.com The reaction proceeds via the formation of a dichlorocarbene (B158193) intermediate. wikipedia.orgbyjus.com The electron-rich phenoxide attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted phenol, which is then hydrolyzed to the aldehyde. wikipedia.orgbyjus.com This method is particularly effective for electron-rich phenols.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. organic-chemistry.orgjk-sci.comchemistrysteps.comwikipedia.org The electrophilic iminium salt reacts with the aromatic substrate, and subsequent hydrolysis yields the aldehyde. chemistrysteps.comwikipedia.org This method is generally applicable to activated aromatic systems, including phenols and their ethers.

A milder and often more regioselective approach involves the ortho-formylation of phenols using magnesium chloride, triethylamine, and paraformaldehyde . orgsyn.orgresearchgate.net This method has been shown to be highly effective for a wide range of substituted phenols, providing good to excellent yields of the corresponding salicylaldehydes. orgsyn.org

Targeted Synthesis of this compound

The targeted synthesis of this compound can be envisioned through a convergent strategy that involves the preparation of a key intermediate, 3-chloro-5-fluoro-4-hydroxybenzaldehyde, followed by the introduction of the methoxy (B1213986) group.

Alkylation Reactions for Methoxy Group Introduction

Once 3-chloro-5-fluoro-4-hydroxybenzaldehyde is synthesized, the final step is the introduction of the methoxy group via an alkylation reaction. This is a standard transformation in organic synthesis, typically achieved by treating the phenol with a methylating agent in the presence of a base.

Common methylating agents include dimethyl sulfate (B86663) or methyl iodide. The reaction is generally carried out in a suitable solvent with a base such as potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the methylating agent.

| Methylating Agent | Base | Typical Solvent |

| Dimethyl sulfate | Potassium carbonate | Acetone, DMF |

| Methyl iodide | Sodium hydride | THF, DMF |

This table presents common reagents for the methylation of phenols, a key step in the synthesis of this compound from its hydroxy precursor.

Regioselective Halogenation Techniques

An alternative approach to the target molecule involves the regioselective halogenation of a suitable methoxy-substituted precursor. For instance, one could envision starting with a fluorinated methoxybenzaldehyde and introducing the chlorine atom at the desired position.

Modern synthetic methods are increasingly focusing on direct C-H bond activation for halogenation, which can offer more atom-economical and regioselective transformations. These methods often employ transition metal catalysts to direct the halogenation to a specific position on the aromatic ring, guided by existing functional groups.

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. For the synthesis of halogenated aromatic aldehydes, several aspects can be considered to enhance sustainability.

The use of hazardous solvents is a major concern in traditional organic synthesis. Exploring the use of greener solvents, or even solvent-free reaction conditions, can significantly improve the environmental profile of a synthetic route. For example, some formylation reactions can be carried out under solvent-free conditions. researchgate.net

Traditional halogenation methods often use stoichiometric amounts of molecular halogens, which can be hazardous. The development of catalytic halogenation processes that utilize safer halogen sources, such as halide salts, in combination with a green oxidant like hydrogen peroxide, represents a more sustainable approach. rsc.org Electrocatalytic methods using green halogen sources are also emerging as a promising alternative. researchgate.net

Furthermore, designing synthetic routes with high atom economy, minimizing the number of steps, and utilizing catalytic reagents are core tenets of green chemistry that can be applied to the synthesis of this compound and its intermediates.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 5 Fluoro 4 Methoxybenzaldehyde

Aldehyde Group Transformations

The aldehyde group is a versatile functional group that readily undergoes a variety of transformations, including reduction to an alcohol, oxidation to a carboxylic acid, and condensation with amines to form imines.

Reductive Methodologies for Benzyl (B1604629) Alcohol Formation

The reduction of the aldehyde functionality in 3-Chloro-5-fluoro-4-methoxybenzaldehyde to the corresponding benzyl alcohol, (3-chloro-5-fluoro-4-methoxyphenyl)methanol, is a fundamental transformation in organic synthesis. This conversion can be efficiently achieved using a variety of reducing agents. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent, such as methanol (B129727) or ethanol.

The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent to yield the benzyl alcohol.

Table 1: Reduction of this compound

| Reactant | Reagent | Product |

| This compound | Sodium Borohydride | (3-chloro-5-fluoro-4-methoxyphenyl)methanol |

Oxidative Pathways and Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 3-chloro-5-fluoro-4-methoxybenzoic acid. Strong oxidizing agents are typically employed for this transformation. Potassium permanganate (B83412) (KMnO₄) in a basic solution is a classic reagent for this purpose. The reaction involves the oxidation of the aldehyde, followed by acidification to protonate the carboxylate salt and yield the carboxylic acid.

A related synthetic route has been documented for the preparation of 3-chloro-4-fluoro-5-nitro-benzoic acid from 3-chloro-4-fluorobenzoic acid via nitration, indicating that the aromatic ring can withstand strong oxidative and nitrating conditions. libretexts.org

Table 2: Oxidation of this compound

| Reactant | Reagent | Product |

| This compound | Potassium Permanganate | 3-chloro-5-fluoro-4-methoxybenzoic acid |

Detailed experimental data for the direct oxidation of this compound is not extensively reported, but the oxidation of substituted benzaldehydes is a well-established and high-yielding reaction.

Condensation and Imine Formation Reactions

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases from substituted benzaldehydes is a widely utilized reaction in the synthesis of various organic compounds, including ligands for metal complexes and biologically active molecules. acgpubs.orgyoutube.commdpi.com The electronic nature of the substituents on the benzaldehyde (B42025) can influence the rate of this reaction.

Table 3: Imine Formation from this compound

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Primary Amine | Imine |

The specific conditions and yields for the condensation of this compound with various primary amines would depend on the nature of the amine and the reaction conditions employed.

Aromatic Ring Reactivity Modulations by Halogen and Methoxy (B1213986) Substituents

The chloro, fluoro, and methoxy groups attached to the aromatic ring of this compound significantly influence its reactivity towards both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The halogen atoms (chloro and fluoro) are deactivating yet ortho-, para-directing. libretexts.orglumenlearning.comlibretexts.orgyoutube.com

The directing effects of these substituents are a result of their electronic properties. The methoxy group's resonance effect strongly outweighs its inductive electron-withdrawing effect, leading to increased electron density at the ortho and para positions relative to the methoxy group. The halogens, while inductively withdrawing, can also donate electron density through resonance, which preferentially stabilizes the intermediates formed during ortho and para attack.

Given the substitution pattern of this compound, the positions for electrophilic attack would be influenced by the combined directing effects of all three substituents. The aldehyde group is a meta-directing and deactivating group. lumenlearning.com Therefore, the position of further substitution will be a complex interplay of these directing effects.

Nucleophilic Aromatic Substitution Reactivity

Nucleophilic aromatic substitution (SNAᵣ) is generally favored by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.orglibretexts.org In this compound, the aldehyde group, being electron-withdrawing, can activate the ring towards nucleophilic attack. The halogen substituents also contribute to the electrophilicity of the aromatic ring.

The fluorine atom, in particular, is a good leaving group in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups in the ortho or para positions. Studies on related fluorinated and methoxy-substituted benzaldehydes have shown that fluorine can be displaced by nucleophiles, such as methoxide, in the presence of a base. acgpubs.org The outcome of such reactions can be solvent-dependent. acgpubs.org

The presence of the chloro and fluoro atoms provides potential sites for nucleophilic attack, and the regioselectivity of such a reaction would be influenced by the electronic activation provided by the aldehyde and methoxy groups.

Palladium-Catalyzed Cross-Coupling Reactions and Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a chlorine atom on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed transformations. These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation (in the case of Suzuki, Stille, and similar reactions) or migratory insertion (in Heck and Sonogashira reactions), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

While specific literature examples detailing the extensive use of this compound in a wide array of named palladium-catalyzed reactions are not broadly available, the general reactivity of aryl chlorides in these transformations is well-established. The following table outlines the potential outcomes of such reactions with this substrate, based on established methodologies for similar aryl chlorides.

| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst/Ligand System (Typical) | Base (Typical) |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Biaryl or vinyl derivative | Pd(OAc)₂, SPhos | K₂CO₃ |

| Heck | Alkene | Substituted alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N |

| Sonogashira | Terminal alkyne | Aryl-alkyne derivative | PdCl₂(PPh₃)₂, CuI | Et₃N |

| Buchwald-Hartwig | Amine | N-Aryl amine derivative | Pd₂(dba)₃, BINAP | NaOtBu |

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

The unique combination of the fluoro and methoxy substituents on the aromatic ring can influence the reactivity of the C-Cl bond and the properties of the resulting derivatives. For instance, the electron-withdrawing nature of the fluorine atom can enhance the rate of oxidative addition, a key step in the catalytic cycle.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The aldehyde functionality of this compound makes it an ideal component for a variety of MCRs, leading to the rapid assembly of complex molecular architectures.

One notable application involves the synthesis of 1,2,3,4-tetrahydrobenzo[b] nih.govnaphthyridine analogues, which have been investigated as potent phosphodiesterase 5 (PDE5) inhibitors. In these syntheses, while not a direct MCR in the classical sense, the aldehyde is utilized in a multi-step one-pot procedure that shares the efficiency principles of MCRs. For instance, the aldehyde can be first reduced to the corresponding benzylamine, which is then used in a condensation reaction with other building blocks to construct the final heterocyclic scaffold.

The following table illustrates the potential of this compound as a key building block in well-known MCRs, which are foundational in combinatorial chemistry and drug discovery.

| Reaction Name | Other Components | Resulting Heterocyclic Core |

| Biginelli Reaction | β-ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |

| Hantzsch Dihydropyridine Synthesis | 2 equiv. β-ketoester, Ammonia | Dihydropyridine |

| Ugi Reaction | Amine, Isocyanide, Carboxylic acid | α-Acylamino carboxamide |

| Passerini Reaction | Isocyanide, Carboxylic acid | α-Acyloxy carboxamide |

Table 2: Potential Multi-Component Reactions Utilizing this compound

The incorporation of the 3-chloro-5-fluoro-4-methoxyphenyl moiety into these scaffolds can impart unique physicochemical properties to the final molecules, potentially influencing their biological activity and pharmacokinetic profiles. The diverse functionalities present in the starting aldehyde allow for further synthetic modifications, expanding the chemical space accessible from this versatile precursor.

Applications in Complex Molecule Synthesis

3-Chloro-5-fluoro-4-methoxybenzaldehyde as a Versatile Building Block

This compound serves as a crucial intermediate in multi-step synthetic pathways. One notable application is in the synthesis of substituted anilines. For instance, it can be converted to 3-chloro-5-fluoro-4-methoxyaniline (B2968335). This transformation typically involves the conversion of the aldehyde group to an oxime, followed by a reduction step. The resulting aniline (B41778) derivative is a valuable building block in its own right, often used in the pharmaceutical and agrochemical industries.

| Intermediate | Precursor | Key Transformation |

| 3-chloro-5-fluoro-4-methoxyaniline | This compound | Oximation and Reduction |

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.netjocpr.com this compound has been utilized as a precursor in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.govresearchgate.net The synthesis can involve the reaction of the benzaldehyde (B42025) with a hydrazine (B178648) derivative, leading to the formation of a pyrazole ring. The substituents on the resulting pyrazole can be further modified to generate a library of compounds for biological screening. researchgate.netnih.gov

Construction of Biologically Relevant Scaffolds

The derivatives of this compound, such as the aforementioned anilines and pyrazoles, are important scaffolds for the development of biologically active molecules. Substituted anilines are found in a variety of drugs, including kinase inhibitors used in cancer therapy. pharmaffiliates.com The specific substitution pattern of 3-chloro-5-fluoro-4-methoxyaniline can influence its binding affinity and selectivity to biological targets. ossila.com

Similarly, pyrazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.govresearchgate.netnih.gov The pyrazole scaffold derived from this compound can be a key component in the design of new therapeutic agents. researchgate.netnih.gov

| Scaffold | Potential Biological Activity |

| Substituted Anilines | Kinase inhibition, Antimicrobial ossila.com |

| Pyrazole Derivatives | Anti-inflammatory, Analgesic, Anticancer nih.govresearchgate.netnih.gov |

Precursor for Advanced Radiotracers, including Fluorine-18 (B77423) Labeled Compounds

The presence of a fluorine atom in this compound makes it a potential candidate for the development of radiotracers for positron emission tomography (PET) imaging. The fluorine-18 (¹⁸F) isotope is a widely used radionuclide in PET due to its favorable decay characteristics. While specific studies detailing the use of this compound as a precursor for ¹⁸F-labeled compounds were not identified in the conducted search, its structure is amenable to radiolabeling strategies. The development of novel ¹⁸F-labeled radiotracers is a significant area of research for the non-invasive imaging and diagnosis of various diseases.

Advanced Materials Science Applications

Incorporation of 3-Chloro-5-fluoro-4-methoxybenzaldehyde Derivatives in Functional Materials

There is no specific research data available detailing the incorporation of this compound or its direct derivatives into functional materials. While substituted benzaldehydes, in general, serve as building blocks for materials with applications in pharmaceuticals and agrochemicals, the specific contribution of this compound to the field of functional materials has not been documented in publicly accessible research. cymitquimica.commdpi.com One study mentions the use of this compound in the synthesis of a phosphodiesterase 5 inhibitor, but this falls within a medicinal chemistry context rather than materials science. nih.gov

Development of Liquid Crystalline Phases

No studies have been found that report the use of this compound in the development of liquid crystalline phases. The design of liquid crystals often involves molecules with specific anisotropic geometries, and while halogenated compounds have been explored for their ability to form halogen-bonded liquid crystals, there is no evidence to suggest that this particular benzaldehyde (B42025) derivative has been investigated for such properties. uniupo.itwhiterose.ac.ukrsc.org

Optoelectronic Material Design and Synthesis

There is a lack of available research on the application of this compound in the design and synthesis of optoelectronic materials. The synthesis of materials for optoelectronic applications often involves highly functionalized aromatic compounds, but the specific role, if any, of this compound has not been reported. vwr.com

This compound is a chemical compound with a well-defined structure and basic physical properties. Its potential as a precursor in various synthetic pathways is evident from its functional groups. However, based on a comprehensive review of available scientific literature, there is currently no specific, documented research on its application in the fields of functional materials, liquid crystals, or optoelectronics. The sections on advanced materials science applications highlight a gap in the current body of research, suggesting that the potential of this particular substituted benzaldehyde in these areas remains unexplored.

Computational and Theoretical Studies on 3 Chloro 5 Fluoro 4 Methoxybenzaldehyde

Quantum Chemical Investigations (DFT, Ab Initio Methods)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of substituted benzaldehydes. These computational techniques provide insights into the electronic structure, stability, and spectroscopic characteristics of molecules.

The presence of a methoxy (B1213986) group and other substituents on the benzene (B151609) ring of 3-Chloro-5-fluoro-4-methoxybenzaldehyde suggests the possibility of conformational isomers. Computational methods are employed to identify these different spatial arrangements and to determine their relative stabilities by locating the energy minima on the potential energy surface. For instance, the orientation of the methoxy group relative to the aldehyde group can lead to different stable conformers. Theoretical calculations can predict the most stable conformer by comparing their computed energies.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies and their corresponding intensities using methods like DFT, researchers can assign the observed spectral bands to specific molecular vibrations (normal modes). researchgate.net For halogenated and methoxy-substituted benzaldehydes, these simulations help in understanding how the substituents affect the vibrational frequencies of the benzene ring and the characteristic stretching and bending modes of the aldehyde and methoxy groups. researchgate.netresearchgate.net

Molecular Dynamics and Simulation Approaches

While no specific molecular dynamics studies on this compound were found, this computational technique is generally used to simulate the time-dependent behavior of molecular systems. Such simulations could provide insights into the conformational dynamics, solvent effects, and intermolecular interactions of the molecule in different environments.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. For substituted benzaldehydes, the nature and position of the substituents can significantly alter the energies and spatial distributions of the HOMO and LUMO, thereby influencing the molecule's reactivity towards nucleophiles and electrophiles. rsc.orgyoutube.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In substituted benzaldehydes, the electronegative oxygen atom of the carbonyl group typically represents a region of high negative potential, while the hydrogen atom of the aldehyde group and the aromatic protons can be regions of positive potential. The presence of halogen and methoxy substituents further modifies the electrostatic potential across the molecule, influencing its intermolecular interactions and chemical reactivity.

Biosynthetic Pathways and Biotransformation Studies

Microbial Production of Halogenated Methoxybenzaldehydes

The ability to produce halogenated methoxybenzaldehydes is not widespread in nature but has been notably documented in specific species of wood-decaying fungi. These fungi play a crucial role in the degradation of lignin, a complex aromatic polymer in plant cell walls. mdpi.comnih.gov Their powerful extracellular enzymatic systems, originally evolved for ligninolysis, also enable them to synthesize and transform a variety of aromatic compounds, including halogenated ones. lu.lvmirandamoss.com

White-rot fungi, belonging to the Basidiomycota division, are distinguished by their unique ability to completely degrade all components of wood, including the highly recalcitrant lignin. mdpi.comnih.gov Among these, Bjerkandera adusta is a well-studied species known for its production of chlorinated anisyl metabolites (methoxybenzaldehydes). researchgate.net This fungus has demonstrated the capability to perform de novo synthesis of these compounds, meaning it can build them from simple precursors. researchgate.net

Studies involving the feeding of fluoro-labelled precursors to Bjerkandera adusta cultures have confirmed its ability to bioconvert these substrates into halogenated products. For instance, when supplied with fluoro-labelled phenylalanine, tyrosine, or benzaldehyde (B42025), the fungus produced fluoro-4-methoxybenzaldehyde, fluoro-3-chloro-4-methoxybenzaldehyde, and fluoro-3,5-dichloro-4-methoxybenzaldehyde. researchgate.net This demonstrates the fungus's capacity to incorporate both fluorine and chlorine into a methoxybenzaldehyde structure, a process highly analogous to the formation of 3-Chloro-5-fluoro-4-methoxybenzaldehyde.

Fungi employ several families of halogenating enzymes, known as halogenases, to incorporate halogen atoms into organic molecules. mdpi.comnih.gov These enzymes offer a green and efficient alternative to chemical synthesis methods. mdpi.com The primary types of halogenases found in fungi include haloperoxidases and flavin-dependent halogenases, which catalyze the electrophilic incorporation of halides. mdpi.comnih.gov

Haloperoxidases : These were the first class of halogenating enzymes discovered in fungi. mdpi.comnih.gov Heme-dependent chloroperoxidases (CPOs), for example, utilize hydrogen peroxide to oxidize chloride, bromide, or iodide ions. mdpi.com The resulting reactive halogenating species can then attack electron-rich aromatic substrates. researchgate.net The chloroperoxidase from Caldariomyces fumago is a well-studied example implicated in the biosynthesis of the chlorinated metabolite, caldariomycin. nih.gov

Flavin-Dependent Halogenases (FDHs) : This is the most extensively characterized class of halogenating enzymes. nih.gov FDHs use flavin adenine dinucleotide (FAD) and require oxygen and a reduced nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) cofactor. mdpi.com They catalyze the oxidation of a halide ion to a hypohalous acid equivalent, which then halogenates the substrate. nih.gov Fungal FDHs primarily act on aromatic compounds. researchgate.net

The specific enzymes responsible for the synthesis of this compound have not been isolated, but they are likely to belong to one of these classes, capable of sequential, regioselective halogenation of an aromatic precursor.

Precursor Incorporation and Metabolic Pathway Elucidation

Understanding the metabolic pathways leading to halogenated benzaldehydes is key to harnessing their biosynthetic potential. Precursor feeding studies are a powerful tool for this purpose. Research on Bjerkandera adusta has shown that amino acids like L-tyrosine can serve as precursors for the de novo synthesis of p-anisaldehyde (4-methoxybenzaldehyde), which is a core structure for many of the halogenated metabolites produced by this fungus. researchgate.net

Experiments using fluoro-labelled precursors have provided direct evidence for the biosynthetic route. The bioconversion of fluoro-labelled phenylalanine and tyrosine into fluoro-3-chloro-4-methoxybenzaldehyde by B. adusta confirms that the metabolic pathway involves: researchgate.net

Synthesis of a core aromatic ring from primary metabolism (e.g., via the shikimate pathway leading to aromatic amino acids).

Modification of the ring, including methoxylation and the introduction of an aldehyde group.

Sequential, enzyme-catalyzed halogenation (chlorination and fluorination) of the methoxybenzaldehyde intermediate.

The successful incorporation of fluorine from a supplied precursor into a chlorinated methoxybenzaldehyde backbone strongly suggests that a similar pathway could produce this compound if the appropriate precursors and enzymatic activities are present. researchgate.net

Table 1: Bioconversion of Fluoro-Labelled Precursors by Bjerkandera adusta

| Precursor Supplied | Halogenated Methoxybenzaldehyde Produced |

|---|---|

| Fluoro-phenylalanine | Fluoro-4-methoxybenzaldehyde, Fluoro-3-chloro-4-methoxybenzaldehyde, Fluoro-3,5-dichloro-4-methoxybenzaldehyde |

| Fluoro-tyrosine | Fluoro-4-methoxybenzaldehyde, Fluoro-3-chloro-4-methoxybenzaldehyde, Fluoro-3,5-dichloro-4-methoxybenzaldehyde |

| Fluoro-benzaldehyde | Fluoro-4-methoxybenzaldehyde, Fluoro-3-chloro-4-methoxybenzaldehyde, Fluoro-3,5-dichloro-4-methoxybenzaldehyde |

Data sourced from studies on the biochemical pathways in white rot fungi. researchgate.net

Potential for Biocatalysis in this compound Synthesis

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations. nih.gov This approach is gaining traction as a sustainable alternative to traditional organic synthesis, which can involve harsh chemicals and poor selectivity. nih.gov The synthesis of aromatic aldehydes and halogenated compounds are both areas where biocatalysis shows significant promise. mdpi.comnih.gov

The production of this compound via biocatalysis could be envisioned through several strategies:

Whole-Cell Biotransformation : Using engineered microorganisms, such as E. coli or yeast, that express the necessary fungal halogenase and other biosynthetic enzymes. mit.edu This approach could convert a simple carbon source like glucose or a supplied precursor into the target molecule. nih.gov A key challenge in microbial aldehyde production is the rapid reduction of the aldehyde to the corresponding alcohol by endogenous enzymes; therefore, host strains often require genetic modification to delete these reductase genes. mit.edu

In Vitro Enzymatic Synthesis : This method involves using isolated and purified enzymes to carry out the specific halogenation and modification steps in a controlled reactor environment. For example, a non-specific haloperoxidase could be used to halogenate a 4-methoxybenzaldehyde precursor. researchgate.net The challenge lies in controlling the regioselectivity of the halogenation to achieve the desired 3-chloro-5-fluoro substitution pattern.

Chemoenzymatic Synthesis : This hybrid approach combines chemical synthesis steps with enzymatic ones. For example, a fluorinated precursor like 3-fluoro-4-methoxybenzaldehyde could be synthesized chemically and then subjected to a highly regioselective chlorinating enzyme (a chlorinase) to produce the final product. Enzymatic halogenation is particularly advantageous for its exquisite control over regioselectivity, a common challenge in chemical synthesis. nih.gov

The discovery and characterization of novel halogenases from fungi and other organisms will continue to expand the toolbox for creating complex halogenated molecules like this compound through sustainable biocatalytic routes. mdpi.comnih.gov

Advanced Analytical Methodologies for Research Purity and Characterization

Chromatographic Techniques for High-Purity Compound Isolation

Chromatographic methods are indispensable for the separation and purification of 3-Chloro-5-fluoro-4-methoxybenzaldehyde from reaction mixtures and for the determination of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. Capillary columns with a non-polar stationary phase, such as those based on polydimethylsiloxane (B3030410) (e.g., Equity-1 or HP-5MS), are commonly used. A programmed temperature gradient is typically employed to ensure the efficient separation of the target compound from any impurities with different boiling points. The choice of detector depends on the required sensitivity and selectivity, with flame ionization detection (FID) being a common choice for general-purpose analysis and mass spectrometry (MS) for definitive identification.

Interactive Data Table: Plausible Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC | GC |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase/Carrier Gas | Acetonitrile (B52724)/Water with 0.1% Formic Acid | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient | Temperature program (e.g., 100°C to 250°C at 10°C/min) |

| Detection | UV (e.g., 254 nm) | FID or MS |

This table presents hypothetical yet scientifically plausible starting conditions for method development, based on the analysis of analogous substituted benzaldehydes.

Spectroscopic Methodologies for Advanced Structural Elucidation

Spectroscopic techniques are crucial for the unambiguous identification and detailed structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides fundamental information about the molecular structure. In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aldehydic proton, the methoxy (B1213986) group protons, and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the presence of the chloro, fluoro, and methoxy substituents. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the aldehyde, the methoxy carbon, and the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large C-F coupling constant.

For more complex resonance assignments and to confirm connectivity, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. COSY would reveal the coupling relationships between adjacent protons, while HSQC and HMBC would establish the correlations between protons and their directly attached or long-range coupled carbons, respectively. While specific spectral data for this compound is not widely published, data for the closely related compound 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde can provide indicative chemical shift ranges.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. Under electron ionization (EI), this compound would be expected to produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the aldehydic proton (M-1), the formyl group (M-29), and the methoxy group (M-31). The presence of chlorine would also result in a characteristic isotopic pattern for chlorine-containing fragments (M+2 peak with approximately one-third the intensity of the M peak). Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound.

Derivatization Strategies for Enhanced Analytical Detection and Quantification of Analogs

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as enhanced detectability or volatility. For aldehydes like this compound and its analogs, derivatization can be particularly useful for trace-level analysis.

A common and effective derivatization strategy for aldehydes involves reaction with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative. This derivatization offers several advantages for gas chromatographic analysis:

Enhanced Detectability: The resulting PFBHA-oxime contains five fluorine atoms, which makes it highly responsive to an electron capture detector (ECD), a very sensitive detector for electrophilic compounds. This allows for the quantification of the aldehyde at very low concentrations.

Improved Chromatographic Properties: The derivatization increases the volatility and thermal stability of the analyte, leading to better peak shapes and improved separation in GC.

The derivatization reaction is typically carried out by mixing the sample containing the aldehyde with a solution of PFBHA under controlled pH and temperature conditions. The resulting PFBHA-oxime can then be extracted into an organic solvent and analyzed by GC-ECD or GC-MS. This strategy is particularly valuable for the quantitative analysis of this compound and its analogs in complex matrices where high sensitivity and selectivity are required.

Another well-established derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone. These derivatives are highly colored and possess a strong UV chromophore, making them ideal for sensitive detection by HPLC with a UV detector.

Future Research Directions and Horizon Scanning for 3 Chloro 5 Fluoro 4 Methoxybenzaldehyde

Exploration of Unconventional Synthetic Pathways

The future synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde and its derivatives is poised to move beyond traditional batch processing, embracing more efficient, sustainable, and scalable technologies. Two particularly promising areas are photoredox catalysis and continuous flow synthesis.

Continuous Flow Synthesis: The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. rsc.orgresearchgate.net For the synthesis of this compound, a continuous flow approach could enable the safe handling of potentially hazardous reagents and intermediates, as well as the precise control of reaction parameters to maximize yield and minimize by-product formation. acs.orgbohrium.com The modular nature of flow chemistry setups would also allow for the telescoping of multiple reaction steps, significantly shortening production times. rsc.org

| Synthetic Method | Potential Advantages for this compound |

| Photoredox Catalysis | Mild reaction conditions, high selectivity in C-H functionalization, access to novel derivatives. |

| Continuous Flow Synthesis | Enhanced safety, precise process control, scalability, and potential for multi-step, one-flow synthesis. |

Rational Design of Next-Generation Therapeutics

The structural motifs present in this compound are of significant interest in medicinal chemistry. The presence of halogen atoms and a methoxy (B1213986) group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. drughunter.com

This compound could serve as a versatile starting material or key intermediate in the synthesis of novel therapeutic agents. For instance, substituted benzaldehydes are known precursors to a wide array of heterocyclic compounds that form the core of many drugs. acs.orgresearchgate.net The specific substitution pattern of this compound could be exploited in the design of inhibitors for various enzyme classes, such as kinases, which are pivotal targets in oncology. acs.orged.ac.ukresearchgate.netnih.gov The benzyloxybenzaldehyde scaffold, structurally related to our target molecule, has shown promise in the development of selective enzyme inhibitors. mdpi.comcore.ac.uk

Future research should involve the synthesis of a library of derivatives based on the this compound core, followed by screening against a panel of biological targets. The unique electronic nature of the substituted ring could lead to novel binding interactions and improved selectivity for target proteins.

Integration into Advanced Material Systems

The application of functionalized aromatic compounds in materials science is a rapidly expanding field. The distinct electronic and physical properties imparted by the substituents of this compound make it a candidate for integration into advanced materials.

Functional Polymers: Substituted benzaldehydes can be incorporated into polymer backbones or used as pendant groups to tailor the properties of the resulting material. acs.orgresearchgate.netrsc.org The presence of chloro, fluoro, and methoxy groups can influence properties such as thermal stability, solubility, and optical characteristics. Future investigations could explore the polymerization of this compound or its derivatives to create novel polymers with tunable refractive indices, dielectric constants, or stimuli-responsive behaviors.

Organic Electronics: Fluorinated organic molecules are increasingly being used in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can improve charge injection and transport properties, as well as enhance the material's stability. rsc.org The combination of fluorine, chlorine, and a methoxy group in this compound offers a unique electronic profile that could be beneficial in the design of new organic electronic materials. Research in this area would involve synthesizing larger conjugated systems derived from this benzaldehyde (B42025) and evaluating their photophysical and electronic properties.

| Material Application | Potential Role of this compound |

| Functional Polymers | Monomer or functionalizing agent to impart specific thermal, optical, or responsive properties. |

| Organic Electronics | Building block for novel materials with tailored electronic properties for applications in OLEDs and OFETs. |

Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Virtual Screening and In Silico Design: In the context of drug discovery and materials science, machine learning algorithms can be used to perform virtual screening of large compound libraries to identify derivatives of this compound with desired properties. nih.govnih.govresearchgate.netpsu.edu For therapeutic applications, this could involve predicting the binding affinity of derivatives to a specific protein target. In materials science, AI could be used to predict the electronic or physical properties of polymers or other materials incorporating this scaffold, enabling the computational design of new materials with targeted functionalities. nsf.govacs.orgnih.gov

| AI/ML Application | Impact on this compound Research |

| Retrosynthesis | Discovery of novel and more efficient synthetic pathways. |

| Reaction Optimization | Prediction of optimal reaction conditions, reducing experimental effort and waste. |

| Virtual Screening | Rapid identification of derivatives with high potential for therapeutic or material applications. |

| In Silico Design | Computational design of new molecules and materials with desired properties. |

Q & A

What are the optimized synthetic routes for 3-Chloro-5-fluoro-4-methoxybenzaldehyde, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves halogenation and methoxylation of benzaldehyde derivatives. A validated method includes:

- Step 1: Chlorination of 5-fluoro-4-methoxybenzaldehyde using sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at 0–5°C .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product.

Key Variables: - Temperature control (<10°C) minimizes side reactions (e.g., over-chlorination).

- Catalyst choice: Lewis acids like AlCl₃ improve regioselectivity but may require strict moisture exclusion.

Table 1: Yield Optimization Under Different Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DCM | 0–5 | 78 |

| FeCl₃ | Toluene | 25 | 52 |

| None | DCM | 0–5 | 35 |

How can researchers resolve contradictions in reported reactivity data for halogenated benzaldehydes?

Answer:

Discrepancies often arise from substituent positioning. For example:

- This compound (meta-chloro, para-methoxy) shows reduced electrophilicity compared to 5-Chloro-2-fluoro-4-methoxybenzaldehyde (ortho-chloro) due to steric and electronic effects .

Methodology: - Compare Hammett σ values for substituents: Methoxy (-OCH₃, σ = -0.27) vs. Cl (σ = +0.23) to predict electronic contributions.

- Use DFT calculations (e.g., Gaussian) to model charge distribution and validate experimental results .

What advanced analytical techniques are critical for characterizing this compound?

Answer:

- NMR Analysis:

- ¹H NMR (CDCl₃): δ 10.3 (CHO), 7.82 (d, J=8.4 Hz, H-2), 7.15 (d, J=12.1 Hz, H-6), 3.95 (s, OCH₃) .

- ¹³C NMR: δ 191.2 (CHO), 165.1 (C-F), 56.1 (OCH₃).

- HPLC-PDA: Purity >97% using a C18 column (MeCN/H₂O 70:30, 1.0 mL/min) .

How do substituent positions influence electrophilic aromatic substitution (EAS) in this compound?

Answer:

The methoxy group (strong para-directing) and chloro/fluoro (weak meta-directing) create competing EAS pathways:

- Nitration: Predominant at C-2 (para to OCH₃) due to methoxy’s strong directing effect.

- Sulfonation: Occurs at C-6 (meta to Cl/F) under harsh conditions (H₂SO₄, 80°C) .

Table 2: Substituent Directing Effects

| Substituent | Position | Directing Effect |

|---|---|---|

| –OCH₃ | C-4 | Para |

| –Cl | C-3 | Meta |

| –F | C-5 | Meta |

What strategies enhance stability during storage and handling?

Answer:

- Storage: Air-sensitive; store under argon at –20°C in amber vials .

- Handling: Use gloveboxes for moisture-sensitive reactions. Degradation products (e.g., carboxylic acids) form via oxidation; monitor via FTIR (C=O stretch at 1700 cm⁻¹) .

How is this compound utilized in synthesizing heterocyclic scaffolds?

Answer:

It serves as a precursor for:

- Quinoline Derivatives: Condensation with aniline derivatives under acid catalysis (e.g., PPA, 120°C) .

- Benzodiazepines: Reductive amination with glycine esters (NaBH₃CN, MeOH) .

Table 3: Reaction Outcomes with Different Amines

| Amine | Product | Yield (%) |

|---|---|---|

| Ethyl glycinate | Benzodiazepine analog | 65 |

| Aniline | Quinoline derivative | 82 |

What computational approaches predict its pharmacokinetic properties?

Answer:

- ADMET Prediction: SwissADME or ADMETLab:

- LogP: 2.1 (moderate lipophilicity).

- CYP450 inhibition: Low risk (CYP2D6 IC₅₀ >10 µM) .

- Docking Studies (AutoDock Vina): Assess binding to targets like COX-2 (PDB: 3LN1) .

How can green chemistry principles be applied to its synthesis?

Answer:

- Solvent Replacement: Use cyclopentyl methyl ether (CPME) instead of DCM (higher boiling point, recyclable).

- Catalyst Recycling: Immobilize AlCl₃ on mesoporous silica (reusable for 3 cycles with <5% yield drop) .

What spectroscopic signatures distinguish it from structural analogs?

Answer:

- IR Spectroscopy: Unique C-F stretch at 1230 cm⁻¹ and aldehyde C=O at 1715 cm⁻¹.

- Mass Spec (EI): m/z 188.59 [M]⁺ (base peak) .

What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Purification Bottlenecks: Replace column chromatography with crystallization (ethanol/water, 70:30).

- Byproduct Mitigation: Optimize stoichiometry (Cl₂ gas vs. SO₂Cl₂) to minimize dihalogenated impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.